Mal-propionylamido-PEG6-acetic acid
Description
Mal-propionylamido-PEG6-acetic acid is a heterobifunctional polyethylene glycol (PEG) linker containing a maleimide group at one terminus and a carboxylic acid at the other, connected via a propionylamide spacer and a hexaethylene glycol (PEG6) chain. This compound is widely used in bioconjugation, particularly for linking thiol-containing biomolecules (e.g., peptides, antibodies) to carboxyl-reactive substrates. Its molecular formula is C22H36N2O11, with a molecular weight of 504.5 g/mol and a CAS number of 1334177-79-5. Key properties include:
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O11/c24-18(3-5-23-19(25)1-2-20(23)26)22-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-21(27)28/h1-2H,3-17H2,(H,22,24)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHYDLATBIPXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG6-acetic acid typically involves the reaction of maleimide with a PEG derivativeThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The compound is produced in bulk quantities to meet the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG6-acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Conjugation Reactions: The acid group can conjugate with amine-bearing biomolecules such as lysine residues on proteins.
Common Reagents and Conditions
Common reagents used in these reactions include thiol-containing compounds and amine-bearing biomolecules. The reactions are typically carried out under mild conditions to preserve the integrity of the biomolecules involved .
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins, oligonucleotides, or other biomolecules. These bioconjugates are used in various applications, including drug delivery and diagnostic assays .
Scientific Research Applications
Mal-propionylamido-PEG6-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of protein interactions and functions through bioconjugation.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG6-acetic acid involves the formation of covalent bonds with thiol groups on biomolecules. This interaction is highly specific and efficient, enabling the precise modification of proteins and other biomolecules. The maleimide group targets thiol groups, while the PEG chain enhances solubility and stability .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Mal-propionylamido-PEG6-acetic acid belongs to a class of maleimide-PEG-acid linkers. Below is a detailed comparison with structurally analogous compounds, focusing on PEG chain length, solubility, reactivity, and applications.
Table 1: Comparison of Maleimide-PEG-Acid Linkers
Key Findings :
PEG Chain Length :
- Shorter PEG chains (e.g., PEG4) exhibit lower steric hindrance but reduced solubility compared to PEG6 or PEG12 variants. Mal-propionylamido-PEG6-acid balances solubility and conjugation efficiency due to its intermediate chain length.
- Longer PEG chains (e.g., PEG12) enhance biocompatibility and prolong circulation time in vivo but may reduce conjugation yield due to steric effects.
Functional Group Reactivity :
- Unlike Mal-PEG6-NHS ester (which reacts with amines), Mal-propionylamido-PEG6-acid’s terminal carboxylic acid allows conjugation with amine-containing substrates via carbodiimide chemistry (e.g., EDC/NHS).
- The maleimide group in all variants provides thiol-specific reactivity, enabling stable bond formation with cysteine residues.
Solubility :
- Mal-propionylamido-PEG6-acid’s high water solubility (>50 mg/mL) surpasses that of PEG4 analogs, making it ideal for aqueous reaction environments. PEG12 derivatives, while more soluble, are less commonly used due to cost and synthesis complexity.
Applications: Mal-propionylamido-PEG6-acid is preferred for site-specific labeling in aqueous buffers (e.g., antibody-drug conjugates). Mal-PEG6-NHS ester is favored for rapid amine coupling in organic phases (e.g., nanoparticle surface modification).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
